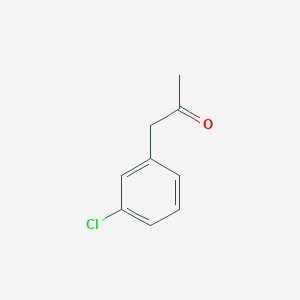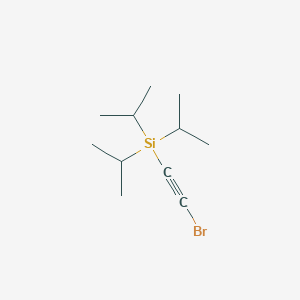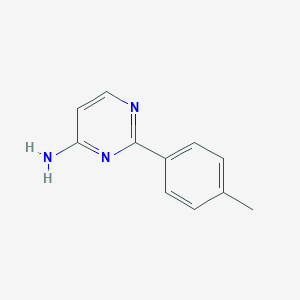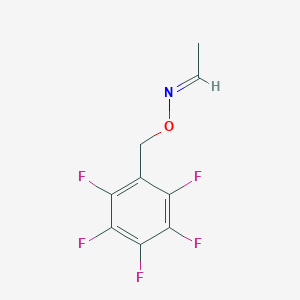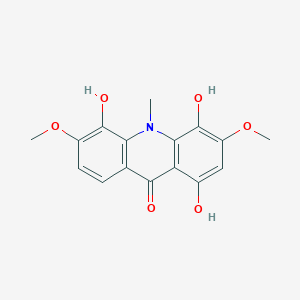![molecular formula C7H9ClN2O2S B045397 Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate CAS No. 111608-52-7](/img/structure/B45397.png)
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is a chemical compound that has shown promising results in scientific research applications. It is a synthetic compound that has been synthesized using various methods.
作用機序
The mechanism of action of Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is its potential as a therapeutic agent for various diseases. It has also been shown to have antimicrobial and antifungal properties, which may make it useful in the development of new antibiotics. However, one of the limitations of Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is its toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate. One direction is to further explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its antimicrobial and antifungal properties and its potential use in the development of new antibiotics. Additionally, further research is needed to understand its mechanism of action and to address its toxicity concerns.
Conclusion:
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is a synthetic compound that has shown promising results in scientific research applications. It has been synthesized using various methods and has been extensively studied for its potential use as a therapeutic agent. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has various biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation in the brain. While it has potential as a therapeutic agent, its toxicity concerns need to be addressed. Future research directions include further exploration of its therapeutic potential, investigation of its antimicrobial and antifungal properties, and understanding its mechanism of action and toxicity concerns.
合成法
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has been synthesized using various methods. One of the most common methods is the reaction between 4-(chloromethyl)-1,3-thiazole-2-carboxylic acid and ethyl carbamate in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is then purified using column chromatography or recrystallization.
科学的研究の応用
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its potential use as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antimicrobial and antifungal properties.
特性
CAS番号 |
111608-52-7 |
|---|---|
製品名 |
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
分子式 |
C7H9ClN2O2S |
分子量 |
220.68 g/mol |
IUPAC名 |
ethyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C7H9ClN2O2S/c1-2-12-7(11)10-6-9-5(3-8)4-13-6/h4H,2-3H2,1H3,(H,9,10,11) |
InChIキー |
ULTYBEAJUYCZEN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC(=CS1)CCl |
正規SMILES |
CCOC(=O)NC1=NC(=CS1)CCl |
同義語 |
Carbamic acid, [4-(chloromethyl)-2-thiazolyl]-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



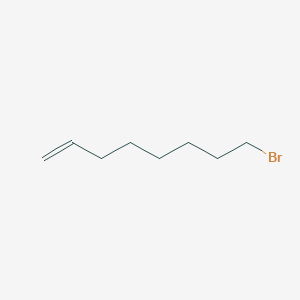
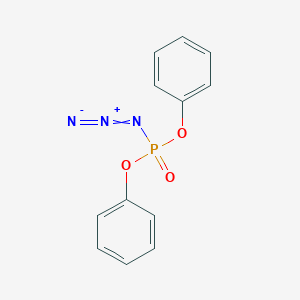
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
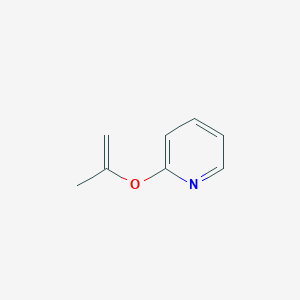
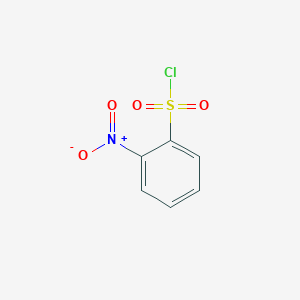

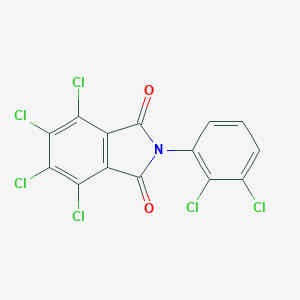
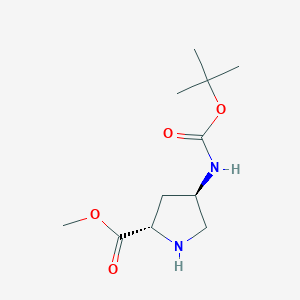
![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)
